2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole is a heterocyclic compound characterized by the presence of both a methyl and a trifluoromethyl group attached to a benzothiazole structure. This compound has garnered significant attention in the fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
The compound is synthesized through various chemical methods, which often involve the cyclization of specific precursors. It is primarily utilized in research settings for its diverse applications in medicinal chemistry, agrochemicals, and materials science.
2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their wide range of biological activities, making them important scaffolds in drug discovery and development.
The synthesis of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole can be achieved through several methods:
The choice of solvents and reaction conditions plays a crucial role in determining the yield and purity of the synthesized compound. For example, using DMF as a solvent allows for better solubility of reactants and facilitates the cyclization process.
The molecular formula for 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole is . The structure consists of a benzene ring fused to a thiazole ring, with substituents at the 2 and 6 positions.
2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole is involved in various chemical reactions:
The choice of reagents and conditions significantly influences the products formed. For instance:
The mechanism of action for 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole involves its interaction with biological macromolecules. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Inside cells, the compound can modulate enzyme activity and receptor interactions through hydrogen bonding and π-π interactions with target molecules.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole has numerous scientific applications:
The diverse applications underscore its significance in ongoing research within medicinal chemistry and related fields.
The benzothiazole scaffold, comprising a benzene ring fused to a thiazole moiety (containing both nitrogen and sulfur atoms), represents a privileged structure in medicinal chemistry and drug discovery. This bicyclic heterocyclic system exhibits remarkable structural versatility, metabolic stability, and diverse biological activities, contributing to its prevalence in pharmacologically active compounds and approved therapeutics [5] [9]. The planar, electron-rich nature of the benzothiazole ring facilitates crucial interactions with biological targets, including π-π stacking, hydrogen bonding (via the nitrogen atom), hydrophobic contacts, and van der Waals forces. These interactions underpin its ability to modulate enzymes, receptors, and nucleic acids, leading to a wide spectrum of therapeutic effects [5] [7] [9].
The significance of benzothiazole derivatives is underscored by their presence in several clinically approved drugs. Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), used for amyotrophic lateral sclerosis (ALS), acts as a neuroprotective agent by inhibiting glutamate release and blocking voltage-gated sodium channels [5] [9]. Flutemetamol, a benzothiazole derivative tagged with fluorine-18, serves as a positron emission tomography (PET) imaging agent for beta-amyloid plaques in Alzheimer's disease diagnosis [5]. Quizartinib, containing a benzothiazole core, targets FMS-like tyrosine kinase 3 (FLT3) for treating acute myeloid leukemia [5]. Furthermore, 2-(4-aminophenyl)benzothiazoles exhibit extraordinary potency and selectivity against specific breast cancer cell lines (e.g., MCF-7, MDA-MB-468), often with half-maximal inhibitory concentration (IC50) values in the low nanomolar range (>1 nM), highlighting the scaffold's potential in oncology [5] [7].
Table 1: Selected FDA-Approved Drugs Containing the Benzothiazole Scaffold
Drug Name | Primary Target/Use | Indication | Year Approved | Key Structural Feature |
---|---|---|---|---|
Riluzole | Glutamate release inhibition; Sodium channel blocker | Amyotrophic Lateral Sclerosis (ALS) | 1995 | 2-Amino-6-(trifluoromethoxy)benzothiazole |
Flutemetamol (Vizamyl) | Beta-amyloid PET tracer | Alzheimer's Disease Diagnosis | 2013 | Benzothiazole derivative radiolabeled with ¹⁸F |
Quizartinib (Vanflyta) | FLT3 kinase inhibitor | Acute Myeloid Leukemia (AML) | 2023 (US) | Contains benzothiazole core |
Beyond oncology and neurology, benzothiazole derivatives demonstrate potent activity across therapeutic areas:
The synthetic accessibility of the benzothiazole core, particularly via green chemistry approaches such as catalyst-free condensations, visible-light-promoted cyclizations, microwave-assisted reactions, and the use of biocatalysts or recyclable heterogeneous catalysts, further enhances its appeal for drug discovery [8].
The benzothiazole nucleus confers distinct physicochemical and pharmacodynamic properties critical for drug efficacy and target engagement. Its inherent planarity allows for intercalation into DNA or RNA structures and facilitates stacking interactions within hydrophobic binding pockets of proteins [7] [9]. The presence of the endocyclic nitrogen (N3) acts as both a hydrogen bond acceptor and, if not substituted, a potential weak hydrogen bond donor (via the C2-H bond), enabling crucial interactions with biological macromolecules [5] [9]. The sulfur atom contributes to lipophilicity and can participate in weak interactions like sulfur-π or cation-π interactions.
The scaffold's bioisosteric relationship with purine nucleobases and other endogenous heterocycles allows it to mimic natural substrates or cofactors, interfering with enzymatic processes. For instance, benzothiazole-based compounds can act as inhibitors of enzymes critical for bacterial survival:
In cancer therapeutics, benzothiazoles demonstrate diverse mechanisms:
The benzothiazole scaffold also serves as a core structure for developing multi-target directed ligands (MTDLs) or "polypharmacology" agents. This approach aims to design single molecules capable of simultaneously modulating multiple disease-relevant targets. A prominent example is the development of dual sEH/FAAH inhibitors based on a benzothiazole-phenyl scaffold (e.g., compound 4, IC50 human FAAH = 7 nM, IC50 human sEH = 9.6 nM). These inhibitors provide synergistic antinociception in inflammatory pain models by concurrently elevating anti-inflammatory epoxyeicosatrienoic acids (EETs) via sEH inhibition and analgesic endocannabinoids (e.g., anandamide, AEA) via FAAH inhibition, avoiding the pharmacokinetic and pharmacodynamic complexities of administering two separate drugs [1].
The strategic introduction of trifluoromethyl (CF3) and methyl (CH3) groups onto the benzothiazole ring, particularly at the 2- and 6-positions as seen in 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole, profoundly impacts the molecule's biological activity, pharmacokinetic profile, and physicochemical properties. These substituents are not merely steric occupiers but are crucial modulators of molecular interactions and properties.
Trifluoromethyl (CF3) Group:
Methyl (CH3) Group:
Synergistic Effects of 2-Methyl and 6-Trifluoromethyl:The combination of a 2-methyl and a 6-trifluoromethyl substituent creates a distinct pharmacophore pattern. The electron-donating methyl group at C2 and the strongly electron-withdrawing CF3 group at C6 create an electron density gradient across the benzothiazole ring. This polarization can influence dipole moments, binding interactions, and the molecule's overall electrostatic potential surface, potentially leading to unique target recognition profiles compared to analogs with different substitution patterns. The enhanced lipophilicity from both groups improves cell penetration, while the CF3 group significantly boosts metabolic stability. This synergistic combination is evident in research findings:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1